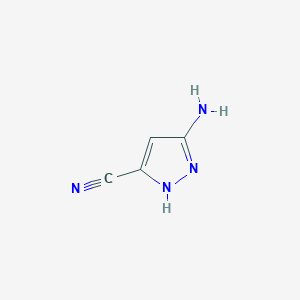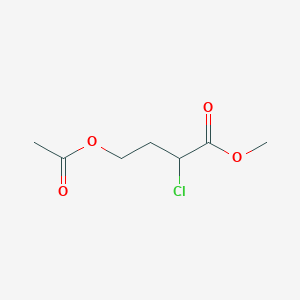
Methyl 4-acetyloxy-2-chlorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-acetyloxy-2-chlorobutanoate, also known as MACB, is a chemical compound that belongs to the family of organic esters. It is a colorless liquid that has a fruity odor and is widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of Methyl 4-acetyloxy-2-chlorobutanoate is not fully understood, but it is believed to affect the function of enzymes and proteins in biological systems. It may also interact with cell membranes and alter their properties.
Biochemical and Physiological Effects:
Methyl 4-acetyloxy-2-chlorobutanoate has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor properties. It has also been found to have an inhibitory effect on certain enzymes and to modulate the activity of ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 4-acetyloxy-2-chlorobutanoate is its versatility and ease of use in laboratory experiments. It is also relatively inexpensive and widely available. However, its potential toxicity and the need for specialized equipment and expertise in handling it are some of the limitations.
Zukünftige Richtungen
There are numerous future directions for the use of Methyl 4-acetyloxy-2-chlorobutanoate in scientific research. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another area of research is the development of new synthetic routes for Methyl 4-acetyloxy-2-chlorobutanoate and its derivatives. Additionally, the study of its mechanism of action and its interaction with biological systems is an ongoing area of research.
Synthesemethoden
The synthesis of Methyl 4-acetyloxy-2-chlorobutanoate involves the reaction of 4-hydroxy-2-chlorobutanoic acid with acetic anhydride in the presence of a catalyst. The resulting product is then purified using various techniques such as distillation and chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 4-acetyloxy-2-chlorobutanoate has numerous applications in scientific research, including the synthesis of other organic compounds, as a reagent in chemical reactions, and as a starting material in the production of pharmaceuticals. It is also used in the development of new drugs and in the study of biological processes.
Eigenschaften
CAS-Nummer |
112343-32-5 |
|---|---|
Molekularformel |
C7H11ClO4 |
Molekulargewicht |
194.61 g/mol |
IUPAC-Name |
methyl 4-acetyloxy-2-chlorobutanoate |
InChI |
InChI=1S/C7H11ClO4/c1-5(9)12-4-3-6(8)7(10)11-2/h6H,3-4H2,1-2H3 |
InChI-Schlüssel |
RHPQWKWGKXPZNT-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCC(C(=O)OC)Cl |
Kanonische SMILES |
CC(=O)OCCC(C(=O)OC)Cl |
Synonyme |
Butanoic acid, 4-(acetyloxy)-2-chloro-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide](/img/structure/B57347.png)

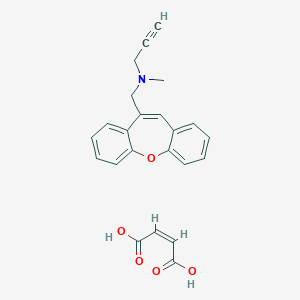
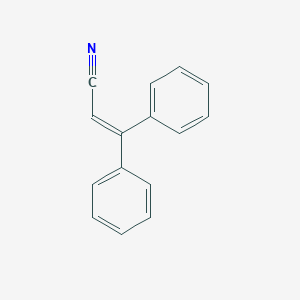
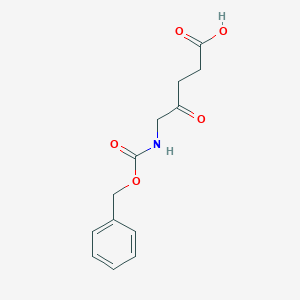

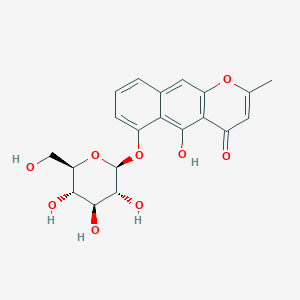
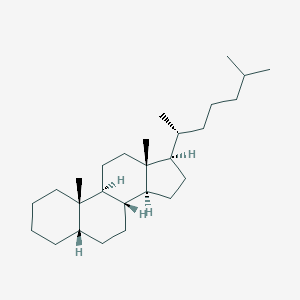
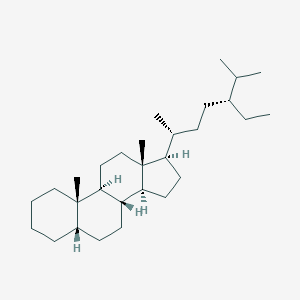
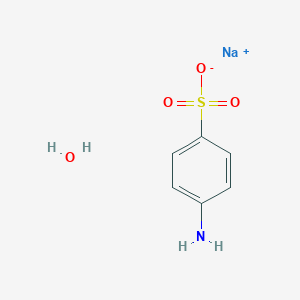
![1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B57366.png)
